Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate
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Overview
Description
Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aromatic amine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction can lead to various pharmacological effects, including anxiolytic and sedative properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.
Lorazepam: Another benzodiazepine with similar therapeutic applications.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate is unique due to its specific structure, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
IUPAC Name |
methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-11(15)7-3-2-4-8-9(7)10(14)13-6-5-12-8/h2-4,12H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLFUGHUIREMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NCCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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